molecular formula C11H13N3O B2854720 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile CAS No. 1556733-66-4

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile

Cat. No.: B2854720
CAS No.: 1556733-66-4
M. Wt: 203.245
InChI Key: QPJKHSFVBDONPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile typically involves the following steps:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino ethers, under acidic or basic conditions.

    Substitution on the Pyridine Ring: The nitrile group is introduced to the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxides, reduced derivatives, and substituted compounds with various functional groups .

Scientific Research Applications

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-(1,4-Oxazepan-4-YL)pyridine-3-carbonitrile: Similar structure with the nitrile group at the 3-position.

    5-(1,4-Oxazepan-4-YL)pyridine-4-carbonitrile: Similar structure with the nitrile group at the 4-position.

    5-(1,4-Oxazepan-4-YL)pyridine-5-carbonitrile: Similar structure with the nitrile group at the 5-position.

Uniqueness

5-(1,4-Oxazepan-4-YL)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-(1,4-oxazepan-4-yl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-10-2-3-11(9-13-10)14-4-1-6-15-7-5-14/h2-3,9H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJKHSFVBDONPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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